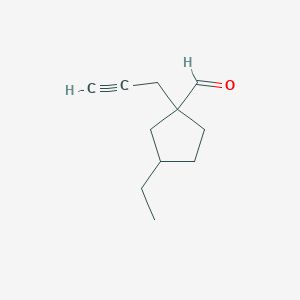
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H16O. It is a cyclopentane derivative featuring an ethyl group, a prop-2-yn-1-yl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the cyclocondensation of n-(prop-2-yn-1-yl) derivatives. One common method includes the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere, followed by the addition of propargyl bromide . The reaction mixture is then refluxed to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), propargyl bromide
Major Products:
Oxidation: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carboxylic acid
Reduction: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used
科学的研究の応用
3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopentane derivatives.
Biology: The compound’s reactivity makes it a useful probe in studying enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde involves its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The prop-2-yn-1-yl group can undergo cycloaddition reactions, forming new carbon-carbon bonds. These reactions are facilitated by the compound’s ability to act as both an electrophile and a nucleophile, depending on the reaction conditions.
類似化合物との比較
3-Cyclopentyl-1-propyne: Similar structure but lacks the aldehyde group, making it less reactive in certain types of reactions.
1,2-Dimethyl-3-ethylcyclopentane: Similar cyclopentane core but different substituents, leading to different chemical properties and reactivity.
Uniqueness: 3-Ethyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde and an alkyne functional group. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
3-ethyl-1-prop-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-6-11(9-12)7-5-10(4-2)8-11/h1,9-10H,4-8H2,2H3 |
InChIキー |
YZSHVTPNAMWNQR-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(C1)(CC#C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


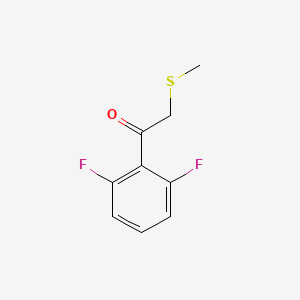
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)

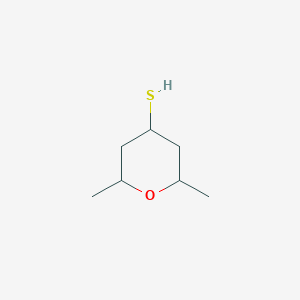


![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
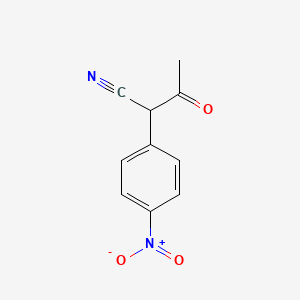
![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)
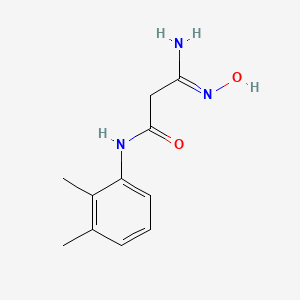
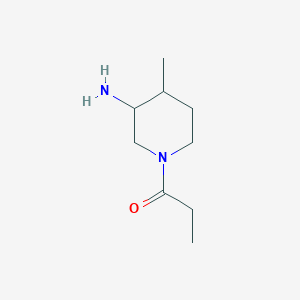
![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)
![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)
